molecular formula C17H16FN3O2 B7136230 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide

Cat. No.: B7136230
M. Wt: 313.33 g/mol
InChI Key: QQULOXRKJYHTLY-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide is a synthetic compound that features a unique combination of functional groups, including a fluoro-substituted imidazole ring and a dimethylfuran carboxamide moiety

Properties

IUPAC Name

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-11-7-12(2)23-16(11)17(22)20-9-13-3-4-15(14(18)8-13)21-6-5-19-10-21/h3-8,10H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQULOXRKJYHTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group on the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted imidazole ring can participate in hydrogen bonding and π-π interactions, while the furan carboxamide moiety can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide
  • N-[(3-bromo-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide
  • N-[(3-methyl-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide

Uniqueness

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

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